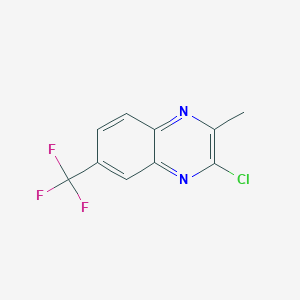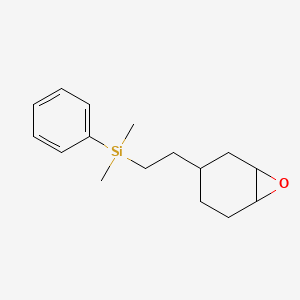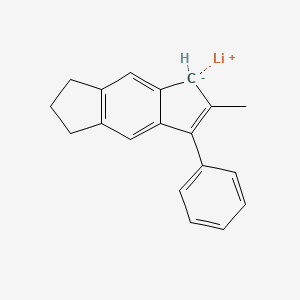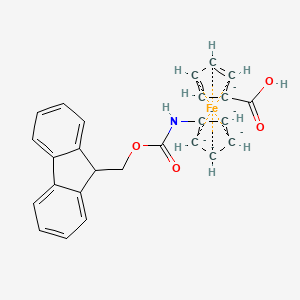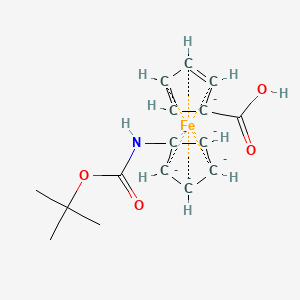
1'-Bocamino-ferrocene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Ferrocene and its derivatives, including 1’-Bocamino-ferrocene-1-carboxylic acid, have fascinating electrochemical properties that have inspired researchers to develop ferrocene-based electrocatalysts for a wide variety of applications . These compounds exhibit excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature .Physical And Chemical Properties Analysis
1’-Bocamino-ferrocene-1-carboxylic acid has a molecular weight of 345.17 g/mol. Ferrocene, a related compound, is known for its outstanding stability and redox properties due to its aromaticity from the extended π-delocalization of the electrons in the molecule .Scientific Research Applications
1'-Bocamino-ferrocene-1-carboxylic acid has been studied for its potential applications in a variety of scientific and medical fields. In biochemistry, this compound has been used as a model compound for studying the structure and reactivity of ferrocene derivatives. In addition, this compound has been used in the synthesis of a range of compounds, including drugs, polymers, and nanomaterials. In medical research, this compound has been studied for its potential applications in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 1'-Bocamino-ferrocene-1-carboxylic acid is not yet fully understood. However, it is believed that the two carboxylic acid groups on this compound are involved in a variety of reactions, including hydrogen bonding, electrostatic interactions, and covalent bonding. In addition, it is believed that the two bocamino groups on this compound are involved in the formation of a variety of complexes with other biomolecules, such as proteins and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed that this compound may have a variety of effects on cells, including the modulation of gene expression and the regulation of enzyme activity. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1'-Bocamino-ferrocene-1-carboxylic acid for laboratory experiments include its low cost, ease of synthesis, and its unique structure. In addition, this compound is relatively safe to use in laboratory experiments, as it is not toxic and does not have any known side effects. However, there are some limitations to using this compound for laboratory experiments, such as its relatively low solubility in water and its limited stability in alkaline solutions.
Future Directions
There are a number of potential future directions for the use of 1'-Bocamino-ferrocene-1-carboxylic acid in scientific and medical research. For example, this compound could be used to develop new drugs or to improve existing drugs. In addition, this compound could be used to develop new materials for use in biomedical applications, such as tissue engineering and drug delivery. Finally, this compound could be used to study the structure and reactivity of ferrocene derivatives, which could lead to the development of new catalysts for use in organic synthesis.
Synthesis Methods
1'-Bocamino-ferrocene-1-carboxylic acid can be synthesized in several ways. One method involves the use of a Grignard reagent, such as methylmagnesium bromide, to form a ferrocene compound, which is then treated with a carboxylic acid, such as benzoic acid, to form this compound. Another method involves the use of a palladium-catalyzed reaction to form a ferrocene compound, which is then reacted with an acyl chloride, such as benzoyl chloride, to form this compound. The synthesis of this compound can also be accomplished using a palladium-catalyzed cross-coupling reaction between a ferrocene compound and an alkyl halide, such as bromobenzene.
properties
IUPAC Name |
tert-butyl N-cyclopentylcarbamate;cyclopenta-2,4-diene-1-carboxylic acid;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO2.C6H5O2.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;7-6(8)5-3-1-2-4-5;/h4-7H,1-3H3,(H,11,12);1-4H,(H,7,8);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMCBABATYQBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FeNO4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

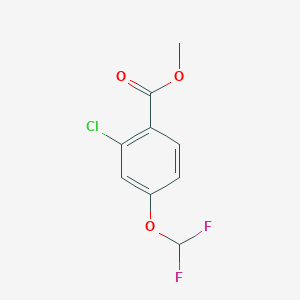
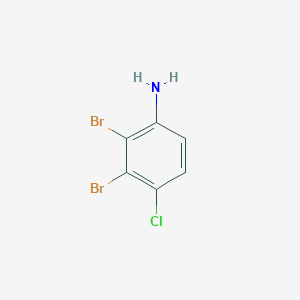
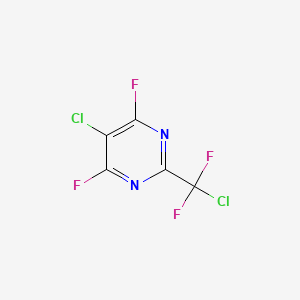
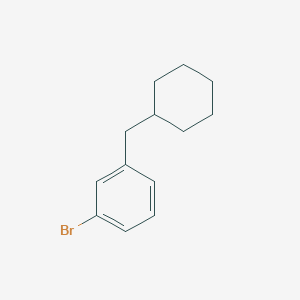
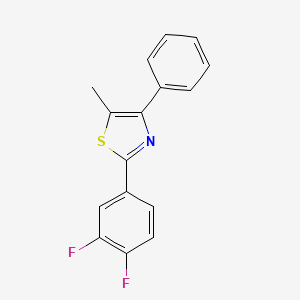
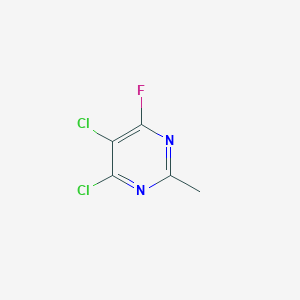
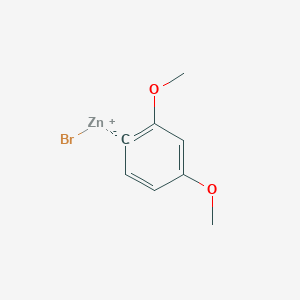
![1-[(4-Bromo-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6361333.png)
